
C9H12N4O5S2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product. The industrial methods also focus on minimizing waste and ensuring the safety of the production process .
化学反応の分析
Types of Reactions
(2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one: undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally require controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
科学的研究の応用
(2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one: has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Some compounds similar to (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one include:
- (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one
- (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one
Uniqueness
The uniqueness of (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one lies in its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly suitable for certain applications in organic synthesis, biochemical assays, and industrial processes .
特性
分子式 |
C9H12N4O5S2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
N-[2-(methanesulfonamido)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C9H12N4O5S2/c1-19(14,15)10-5-6-11-20(16,17)8-4-2-3-7-9(8)13-18-12-7/h2-4,10-11H,5-6H2,1H3 |
InChIキー |
KEQXJPZPXOFWEL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NCCNS(=O)(=O)C1=CC=CC2=NON=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


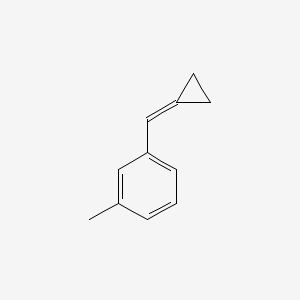
![1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene](/img/structure/B12616783.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12616787.png)
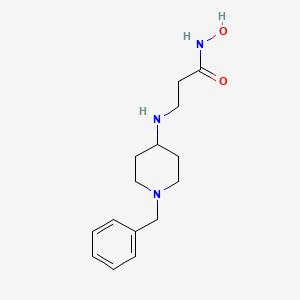
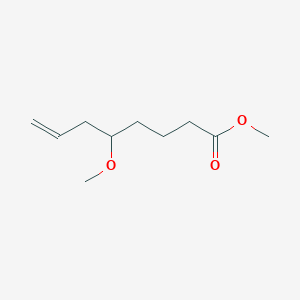
![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)

![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)
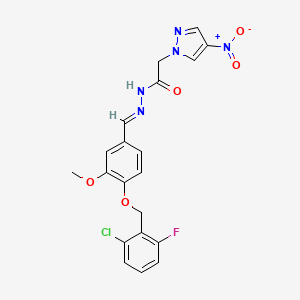
![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)
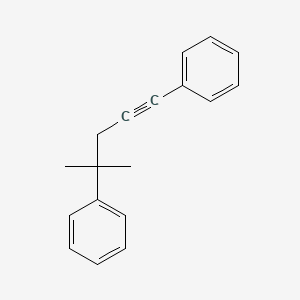
![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)
